Furo[2,3-d]pyrimidin-4(3H)-one is derived from the pyrimidine family of compounds, which are six-membered heterocycles containing nitrogen atoms. The specific structure of furo[2,3-d]pyrimidin-4(3H)-one includes a furan ring fused to the pyrimidine core, which contributes to its unique chemical properties and biological activities. This compound has been synthesized for various applications in pharmaceutical research, particularly targeting cancer cell lines for anti-proliferative effects .
The synthesis of furo[2,3-d]pyrimidin-4(3H)-one typically involves several key steps:
Furo[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions that enhance its utility in synthetic organic chemistry:
These reactions are significant for modifying the compound's structure to optimize biological activity .
The mechanism of action for furo[2,3-d]pyrimidin-4(3H)-one derivatives primarily involves their interaction with cellular pathways related to cancer proliferation:
In vitro studies have demonstrated significant anti-proliferative effects against various cancer cell lines, highlighting their potential as therapeutic agents .
Furo[2,3-d]pyrimidin-4(3H)-one exhibits several notable physical and chemical properties:
Furo[2,3-d]pyrimidin-4(3H)-one has several scientific applications:
Research continues to explore its full potential in drug discovery and development .
Furo[2,3-d]pyrimidin-4(3H)-one belongs to the fused bicyclic heterocycle family, integrating a furan ring and a pyrimidinone ring. The numbering system follows the Chemical Abstracts Service (CAS) convention, where the oxygen atom in the furan ring is position 1, and fusion occurs at bonds 2-3 (furan) and d (pyrimidine). This [2,3-d] fusion denotes covalent bonding between furan’s C2–C3 edge and pyrimidine’s C4–C5 edge, forming a planar, 9-atom framework (C₆H₄N₂O₂). The pyrimidinone ring adopts a partially reduced 4(3H)-one tautomer, with N3 protonation and a carbonyl at C4, enhancing stability through intramolecular hydrogen bonding [1] [4] [7].
IUPAC nomenclature for this scaffold depends on the fusion site and carbonyl position:
Isomeric differences critically influence electronic properties. For example, the [2,3-d] fusion localizes electron density differently than [3,2-d], altering reactivity and spectroscopic profiles [7] [8].
Single-crystal X-ray diffraction reveals precise geometric parameters. A representative derivative, 3,3′-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one], crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions:
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
Unit cell volume | 1676.7(3) ų |
Dihedral angle* | 78.21(7)° |
Hydrogen bonds | O–H···O, N–H···O |
R-factor | 0.054 |
The fused benzofuro[3,2-d]pyrimidine core is nearly planar (RMS deviation: 0.016 Å). Crystal packing is stabilized by O–H···O (2.903 Å) and N–H···O (2.996 Å) hydrogen bonds, with disordered propyl/ethyl groups indicating conformational flexibility [5].
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance data provide structural fingerprints:
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 12.50 (s, br) | N3–H |
¹H | 8.10–8.30 (s) | H6 (pyrimidine) |
¹³C | 160–165 | C4=O |
¹³C | 145–150 | Furan C2/C3 |
Infrared Spectroscopy
Key Infrared absorptions:
Ultraviolet-Visible Spectroscopy
The π-conjugated system exhibits strong end absorption near 220–240 nm (π→π) and weaker n→π transitions at 280–300 nm. Halogen substituents (e.g., in chalcone hybrids) cause redshifted bands due to extended conjugation [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7